molecular formula C18H12N6OS B8103287 Rock2-IN-2

Rock2-IN-2

Cat. No. B8103287
M. Wt: 360.4 g/mol
InChI Key: WFSHRQCWPPIEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rock2-IN-2 is a useful research compound. Its molecular formula is C18H12N6OS and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rock2-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rock2-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Characterization and Identification of Novel Substrates

Rock2-IN-2's role in identifying new substrates is significant. A study by (Couzens et al., 2014) demonstrates the utility of a modified ROCK2 protein in discovering novel substrates. This approach identified elongation initiation factor-1-α1 as a putative ROCK2 substrate, revealing new insights into ROCK2's molecular functions.

Interaction with Other Proteins

The interaction between ROCK2 and other proteins, such as p300 acetyltransferase, is a critical area of research. (Tanaka et al., 2006) found that ROCK2 associates with p300, influencing its acetyltransferase activity. This interaction has implications for gene expression and cellular functions.

Role in Cancer Progression

Research by (Huang et al., 2014) highlights ROCK2's role in tumor progression, particularly in hepatocellular carcinoma (HCC). They discovered that ROCK2 interacts with matrix metalloproteinase 2 (MMP2), affecting tumor invasiveness and metastasis.

Impact on Hypertension

The link between ROCK2 and hypertension was explored by (Rankinen et al., 2008). They identified a haplotype block at the ROCK2 locus associated with a reduced risk of hypertension, suggesting a potential target for hypertension treatment.

Influence on Immune System Modulation

Research indicates that ROCK2 selectively influences immune cells. (Zanin-Zhorov et al., 2016) found that ROCK2 inhibition can shift the balance between pro-inflammatory and regulatory T-cell subsets, offering potential therapeutic avenues for inflammatory disorders.

Cardiac Hypertrophy and ROCK2

(Okamoto et al., 2013) demonstrated the critical role of ROCK2 in cardiac hypertrophy development. Their study suggests that targeting ROCK2 could provide a therapeutic strategy for preventing cardiac hypertrophy.

ROCK2 in Alzheimer’s Disease

The therapeutic potential of ROCK2 inhibition in Alzheimer's disease is highlighted by (Weber & Herskowitz, 2021). They suggest that inhibiting ROCK2 may induce autophagy pathways and regulate tau protein aggregation, offering new treatment avenues for Alzheimer’s disease.

Role in Cell Cycle Progression and Tumorigenesis

Research by (Kümper et al., 2016) underscores ROCK2's indispensable role in cell cycle progression and tumorigenesis, pointing to its significance in cancer research.

ROCK2 in Oral Squamous Cell Carcinomas

(Dourado et al., 2018) investigated the prognostic value of ROCK2 in oral squamous cell carcinomas, linking its high expression to advanced disease stages and increased density of cancer-associated fibroblasts.

properties

IUPAC Name

N-(1H-indazol-5-yl)-5-[3-(1,3-oxazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6OS/c1-2-11(16-19-6-7-25-16)8-12(3-1)17-23-24-18(26-17)21-14-4-5-15-13(9-14)10-20-22-15/h1-10H,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSHRQCWPPIEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rock2-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.